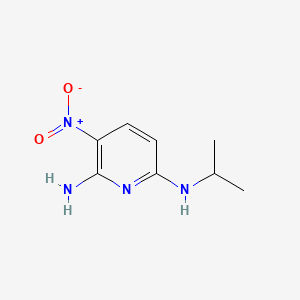
3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine” is a chemical compound with the molecular formula C8H12N4O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of nitropyridines, which includes “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a nitro group and a pyridine ring . The nitro group is twisted out of the pyridine ring plane .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- The nitration of pyridine derivatives, similar to 3-nitro-N
6-(propan-2-yl)pyridine-2,6-diamine, involves the introduction of nitro groups in specific positions, influencing the chemical behavior and potential applications of these compounds (Hertog, Kolder, & Combe, 2010). - Structural studies of similar pyridine derivatives using techniques like X-ray crystallography provide insights into molecular geometry, which is crucial for understanding the reactivity and properties of these compounds (Chattopadhyay, Drew, Díaz, & Ghosh, 2007).
- The nitration of pyridine derivatives, similar to 3-nitro-N
Coordination Chemistry and Complex Formation :
- Pyridine derivatives can complex with metals like cadmium, forming compounds with specific geometric configurations and potential applications in catalysis or materials science (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
- The formation of octahedral nickel(II) complexes with tri-tetradentate ligands, akin to the structure of 3-nitro-N
6-(propan-2-yl)pyridine-2,6-diamine, has been explored for their catalytic and chemical properties (Patel et al., 2010).
Magnetic and Optical Properties :
- Studies on nickel(II) complexes with pyridine-based ligands have revealed interesting magnetic properties, such as metamagnetism and single-molecule magnet behavior, which could be relevant for applications in magnetic materials and data storage technologies (Lee & Wang, 2007).
Material Science Applications :
- Pyridine-containing compounds have been used to synthesize polyimides with specific properties like thermal stability and solubility, which are important for applications in high-performance materials (Yan et al., 2011).
- The synthesis of novel thermally stable poly(amide imide amide)s using pyridine-based compounds demonstrates their utility in creating materials with enhanced properties for industrial applications (Mehdipour‐Ataei & Taremi, 2011).
Properties
IUPAC Name |
3-nitro-6-N-propan-2-ylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-5(2)10-7-4-3-6(12(13)14)8(9)11-7/h3-5H,1-2H3,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEFXUSPHDNXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247480 |
Source


|
| Record name | N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73895-38-2 |
Source


|
| Record name | N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73895-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
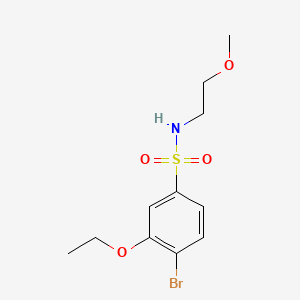


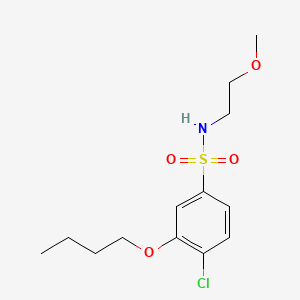
![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)



![1-[2-butoxy-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole](/img/structure/B603066.png)
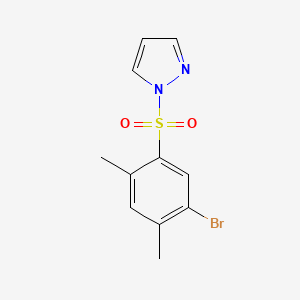
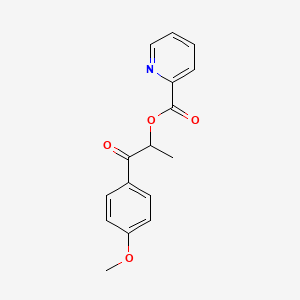
![1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-1H-pyrazole](/img/structure/B603069.png)
![1-[4,5-dimethyl-2-(pentyloxy)benzenesulfonyl]-1H-pyrazole](/img/structure/B603070.png)

